N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a carboxamide group substituted with a 6-methylpyrimidin-4-ylmethyl moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which enhances binding interactions in biological targets, while the pyrimidine substituent may contribute to solubility and target specificity .
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-4-10(16-7-15-8)6-14-13(19)9-2-3-11-12(5-9)18-20-17-11/h2-5,7H,6H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSNPDQGYLJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with 2,1,3-benzothiadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as semiconductors and polymers
Mechanism of Action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazole Carboxamides
Example Compound : N-(3-Fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Structural Differences : The fluorophenyl group replaces the pyrimidinylmethyl substituent.
- Physicochemical Properties :
| Property | N-(3-Fluorophenyl)-benzothiadiazole-5-carboxamide | Target Compound (Inferred) |
|---|---|---|
| Molecular Weight | 273.29 g/mol | ~300–320 g/mol (estimated) |
| logP | 3.36 | Likely higher (due to pyrimidine's lipophilicity) |
| Hydrogen Bond Donors | 1 | 1 |
| Polar Surface Area | 43.51 Ų | Similar (~45–50 Ų) |
- Functional Implications : The fluorophenyl group enhances electronegativity and may influence π-π stacking, while the pyrimidinylmethyl group in the target compound could improve solubility via nitrogen lone pairs or modulate kinase selectivity .
Thiazole Carboxamides (e.g., Dasatinib)
Example Compound : Dasatinib (BMS-354825), a thiazole-5-carboxamide
- Structural Differences : Thiazole vs. benzothiadiazole core; Dasatinib includes a piperazine-substituted pyrimidine and a chloro-methylphenyl group.
- Biological Activity : Dasatinib is a dual Src/Abl kinase inhibitor (IC₅₀ < 1 nM) with oral efficacy in leukemia models . The benzothiadiazole core in the target compound may alter binding kinetics due to its larger aromatic system and electron-deficient nature.
- Synthesis : Both compounds likely employ carboxamide coupling steps, but Dasatinib’s synthesis involves multi-step functionalization of pyrimidine and thiazole rings .
Pyrimidine-Containing Heterocycles
Example Compound: Diazinon Metabolites (e.g., O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] phosphorothioate)
- Structural Similarities : Shared 6-methylpyrimidin-4-yl group.
- Functional Insights: The methylpyrimidine group in diazinon metabolites contributes to environmental persistence but is enzymatically degraded via hydroxylation . In the target compound, this group may enhance metabolic stability or serve as a hydrogen-bond acceptor.
Pyrazole and Thiadiazine Derivatives
Example Compound : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Structural Contrast : Pyrazole and thiadiazine cores differ significantly from benzothiadiazole in electronic properties and ring strain.
- Activity Context : Such compounds often target inflammatory pathways, whereas benzothiadiazoles are explored in oncology and materials science .
Key Comparative Insights
Biological Activity
N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNS
- Molecular Weight : 286.35 g/mol
- CAS Number : 2741924-52-5
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 2741924-52-5 |
The biological activity of this compound has been linked to its ability to interact with various biological targets:
- Tyrosinase Inhibition : The compound exhibits significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Properties : Studies indicate that this compound has notable antioxidant effects, which may contribute to its protective roles in cellular systems against oxidative stress .
- Antimicrobial Activity : Preliminary data suggest the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability : The compound was tested on B16F10 murine melanoma cells, where it showed no cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This indicates a favorable safety profile for potential therapeutic applications .
- Tyrosinase Activity : The compound significantly reduced tyrosinase activity in treated cells compared to controls. At concentrations of 10 µM, it exhibited stronger inhibition than kojic acid, a well-known tyrosinase inhibitor .
Kinetic Studies
Kinetic analyses using Lineweaver–Burk plots revealed that this compound competes effectively with substrates for binding to tyrosinase, indicating a competitive inhibition mechanism .
Case Studies
- Hyperpigmentation Treatment : A study evaluated the use of this compound in reducing melanin production in B16F10 cells. Results indicated that treatment with the compound led to a significant decrease in melanin levels compared to untreated controls, supporting its potential use in cosmetic formulations aimed at skin lightening .
- Antimicrobial Testing : In another study assessing antimicrobial efficacy, the compound was found to inhibit bacterial growth at concentrations comparable to standard antibiotics like ampicillin . This suggests its potential utility in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
